N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide
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Overview
Description
N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide is a chemical compound with a unique structure that combines a benzyl group, a dimethyloxolan ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide typically involves the reaction of benzylamine with 5,5-dimethyloxolan-3-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the oxolan ring may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(5,5-dimethyloxolan-3-yl)amine
- N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-ynamide
Uniqueness
N-Benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-N-(5,5-dimethyloxolan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-4-15(18)17(11-13-8-6-5-7-9-13)14-10-16(2,3)19-12-14/h4-9,14H,1,10-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIBCAOJWMKHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)N(CC2=CC=CC=C2)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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